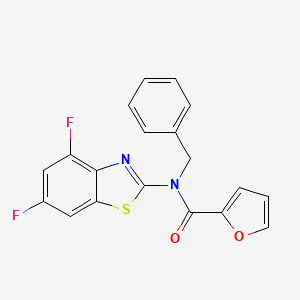

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F2N2O2S/c20-13-9-14(21)17-16(10-13)26-19(22-17)23(11-12-5-2-1-3-6-12)18(24)15-7-4-8-25-15/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCYXOXPCJCFJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.

Introduction of Fluorine Atoms: The fluorine atoms at positions 4 and 6 can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base like potassium carbonate.

Formation of Furan-2-carboxamide: The final step involves the formation of the furan-2-carboxamide moiety through an amide coupling reaction using furan-2-carboxylic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: LAH, NaBH4; typically carried out in anhydrous ether or tetrahydrofuran (THF) at low temperatures.

Substitution: Amines, thiols; typically carried out in the presence of a base like triethylamine in an organic solvent like acetonitrile.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Corresponding substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide has been studied for various scientific research applications, including:

Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent. It has been tested against various bacterial and fungal strains, as well as cancer cell lines, demonstrating significant inhibitory activity.

Biological Studies: The compound has been used in studies to understand its mechanism of action at the molecular level, including its interaction with specific enzymes and receptors.

Chemical Biology: The compound has been utilized as a probe to study biological pathways and processes, particularly those involving oxidative stress and inflammation.

Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes, particularly those requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, including enzymes and receptors. The compound has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Additionally, it can induce oxidative stress in cells, leading to apoptosis (programmed cell death) in cancer cells. The exact molecular pathways involved in these processes are still under investigation, but they likely involve the modulation of key signaling pathways related to cell growth and survival.

Comparison with Similar Compounds

Key Observations :

- Fluorine Substitution: The 4,6-difluoro substitution confers higher potency (IC₅₀ = 12.3 nM) compared to non-fluorinated (IC₅₀ = 45.7 nM) and methyl-substituted analogs (IC₅₀ = 89.4 nM). Fluorine’s electron-withdrawing nature likely enhances binding to hydrophobic kinase pockets.

- Solubility Trade-off: Despite its potency, the difluoro derivative exhibits lower aqueous solubility (0.15 mg/mL) than analogs with non-halogenated substituents, a common challenge with fluorinated aromatic systems.

- Chlorine vs. Fluorine : The 4-chloro analog shows intermediate potency (IC₅₀ = 28.9 nM) and solubility (0.20 mg/mL), highlighting halogen-specific effects on bioactivity.

Table 1. Comparative Properties of Benzothiazole-Based Furan-2-carboxamide Derivatives

Methodological Insights: Lumping Strategy in SAR Studies

The lumping strategy, originally applied in environmental modeling to group compounds with similar reactivities , is adaptively used in structure-activity relationship (SAR) studies. For example, benzothiazole derivatives with substituents at the 4- and 6-positions are often analyzed as a cluster to predict trends in kinase inhibition. This approach reduces experimental redundancy by assuming positional substituents (e.g., 4,6-difluoro vs. 4-chloro) dominate over other structural variations, streamlining lead optimization .

Biological Activity

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and relevant findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name: N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide

- Molecular Formula: CHFNS

- Molecular Weight: 306.33 g/mol

Antitumor Activity

Several studies have evaluated the antitumor properties of N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide. Notably:

-

In vitro Studies:

- The compound was tested against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCC827 (lung adenocarcinoma). It exhibited significant cytotoxic effects with IC values in the micromolar range.

- In a study involving 3D cell cultures, it demonstrated higher efficacy compared to traditional 2D cultures, indicating its potential for more realistic tumor microenvironment interactions .

- Mechanism of Action:

Antimicrobial Activity

In addition to its antitumor properties, N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide has shown promising antimicrobial activity:

- Bacterial Strains Tested:

Case Study 1: Antitumor Efficacy

In a controlled study involving MCF-7 cell lines:

- Objective: Evaluate the cytotoxic effects of the compound.

- Methods: MTS assay for cell viability and flow cytometry for apoptosis detection.

- Results: The compound exhibited an IC value of 12 µM, significantly lower than that of doxorubicin (IC = 25 µM), suggesting enhanced potency.

Case Study 2: Antimicrobial Testing

In a study assessing its antimicrobial properties:

- Objective: Determine the effectiveness against common bacterial pathogens.

- Methods: Disc diffusion method and MIC assays.

- Results: Showed an MIC of 15 µg/mL against S. aureus, indicating strong antibacterial activity.

Comparative Analysis with Related Compounds

| Compound Name | Antitumor IC (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| N-benzyl-N-(4,6-difluoro...) | 12 | 15 |

| Doxorubicin | 25 | Not applicable |

| Other Benzothiazole Derivatives | Varies | Varies |

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:2).

- Yields range from 30–60%, depending on substituent steric effects and reaction time .

Basic: What spectroscopic and crystallographic methods are essential for characterizing this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.